7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorosulfonyl group attached to the indene ring, along with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid typically involves the chlorosulfonation of indene derivatives. One common method includes the reaction of indene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Cycloaddition Reactions: The compound can participate in [2+2] cycloaddition reactions with alkenes, leading to the formation of cycloadducts.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Chlorocarbons, acetonitrile
Conditions: Low temperatures for substitution reactions, controlled heating for cycloaddition reactions
Major Products:
Sulfonamides: Formed from the reaction with amines
Sulfonates: Formed from the reaction with alcohols
Cycloadducts: Formed from cycloaddition reactions with alkenes
Wissenschaftliche Forschungsanwendungen
7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid involves its electrophilic nature, which allows it to react with nucleophiles. The chlorosulfonyl group acts as an electrophilic center, facilitating various substitution and addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorosulfonyl and carboxylic acid groups, which enhance its electrophilicity .
Vergleich Mit ähnlichen Verbindungen
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis and similar electrophilic properties.
Chlorosulfuric acid: Another compound with a chlorosulfonyl group, used in various industrial applications.
Uniqueness: 7-(Chlorosulfonyl)-1H-indene-3-carboxylic acid is unique due to the presence of both a chlorosulfonyl and a carboxylic acid group on the indene ring.
Eigenschaften
CAS-Nummer |
135806-09-6 |
---|---|
Molekularformel |
C10H7ClO4S |
Molekulargewicht |
258.68 g/mol |
IUPAC-Name |
4-chlorosulfonyl-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H7ClO4S/c11-16(14,15)9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,5H,4H2,(H,12,13) |
InChI-Schlüssel |
CIFSHYLNVIBDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2=C1C(=CC=C2)S(=O)(=O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.